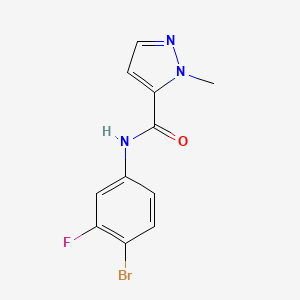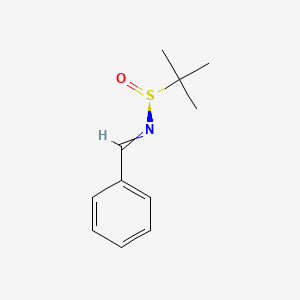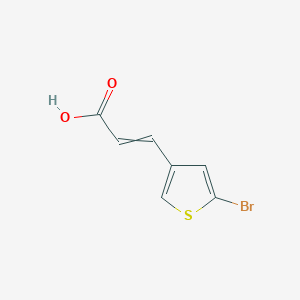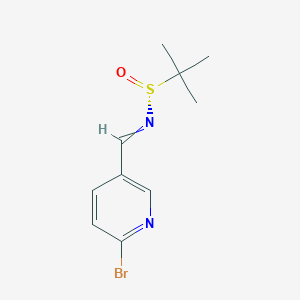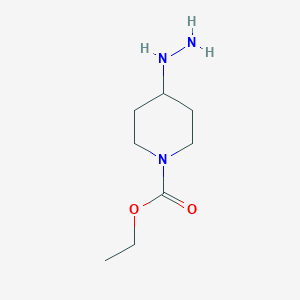
Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound features a sodium ion paired with a difluorinated enolate structure, which includes a fluorophenyl group. The presence of fluorine atoms in the molecule significantly influences its reactivity and stability, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 4-(4-fluorophenyl)-4-oxobut-2-enoic acid with a fluorinating agent, followed by neutralization with a sodium base. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process, making it more efficient and scalable.
化学反应分析
Types of Reactions
Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the molecule can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The enolate structure allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted enolates, while oxidation and reduction can lead to the formation of alcohols, ketones, or carboxylic acids.
科学研究应用
Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit improved chemical resistance and durability.
作用机制
The mechanism by which Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to interact with a wide range of molecular targets. In biological systems, the compound can act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Sodium 1,1-difluoro-4-(4-chlorophenyl)-4-oxobut-2-en-2-olate
- Sodium 1,1-difluoro-4-(4-bromophenyl)-4-oxobut-2-en-2-olate
- Sodium 1,1-difluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate
Uniqueness
Compared to similar compounds, Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. These properties influence the compound’s reactivity, making it a valuable tool in synthetic chemistry and a potential candidate for various applications in research and industry.
属性
分子式 |
C10H6F3NaO2 |
|---|---|
分子量 |
238.14 g/mol |
IUPAC 名称 |
sodium;1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H7F3O2.Na/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13;/h1-5,10,15H;/q;+1/p-1 |
InChI 键 |
ZFJFDVRGIFZKKE-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)F)[O-])F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




